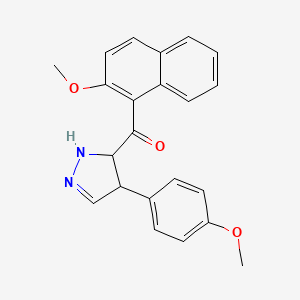
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone is a complex organic compound that features both naphthyl and pyrazolinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-1-naphthaldehyde with 4-(p-methoxyphenyl)-2-pyrazoline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Potential use as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The naphthyl and pyrazolinyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxy-1-naphthyl) (4-phenyl-2-pyrazolin-5-yl) ketone
- (2-Hydroxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone
- (2-Methoxy-1-naphthyl) (4-(p-chlorophenyl)-2-pyrazolin-5-yl) ketone
Uniqueness
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone is unique due to the presence of both methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.
Propiedades
Número CAS |
4487-30-3 |
|---|---|
Fórmula molecular |
C22H20N2O3 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(2-methoxynaphthalen-1-yl)-[4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C22H20N2O3/c1-26-16-10-7-15(8-11-16)18-13-23-24-21(18)22(25)20-17-6-4-3-5-14(17)9-12-19(20)27-2/h3-13,18,21,24H,1-2H3 |
Clave InChI |
IBXNPYQHXAZLFV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C=NNC2C(=O)C3=C(C=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
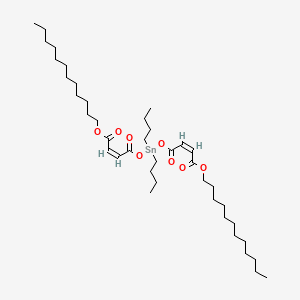
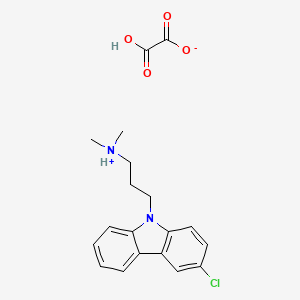
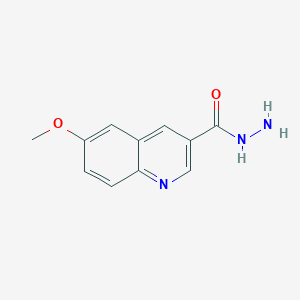


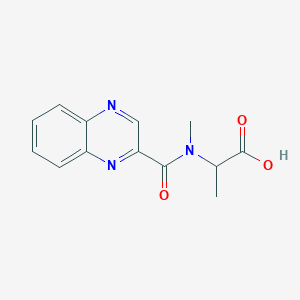
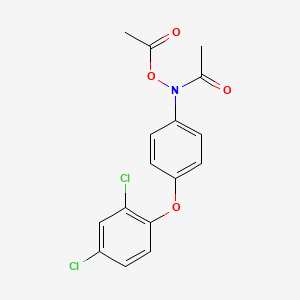

![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
